(5R)-5-methylimidazolidin-4-one

Organocatalysis Enamine Activation Nucleophilicity

Sourcing a stereochemically defined (5R)-imidazolidinone scaffold is a recurring bottleneck in chiral catalyst development. (5R)-5-methylimidazolidin-4-one (CAS 922178-60-7) resolves this with verified (5R) stereochemistry and structural simplicity. • Enables enantioselective epoxidation yield improvement from 21% to 93%. • Direct precursor for MacMillan imidazolidinone catalysts. • Defined chirality ensures predictable enantioselective outcomes. Supplied with verified 97% purity for reliable asymmetric synthesis and process chemistry applications.

Molecular Formula C4H8N2O
Molecular Weight 100.12 g/mol
CAS No. 922178-60-7
Cat. No. B12632916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-methylimidazolidin-4-one
CAS922178-60-7
Molecular FormulaC4H8N2O
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESCC1C(=O)NCN1
InChIInChI=1S/C4H8N2O/c1-3-4(7)6-2-5-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1
InChIKeyLFNFPUOSCSLGMP-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5R)-5-methylimidazolidin-4-one (CAS 922178-60-7): A Core Chiral Scaffold for Asymmetric Synthesis


(5R)-5-methylimidazolidin-4-one (CAS 922178-60-7) is a chiral imidazolidinone derivative belonging to a privileged class of organocatalysts and chiral building blocks in asymmetric synthesis . This five-membered heterocycle, characterized by a stereogenic center at the 5-position, serves as a foundational scaffold for more complex catalysts and as a chiral auxiliary, enabling stereoselective transformations essential for producing enantiomerically pure pharmaceuticals and fine chemicals . Its value in procurement is rooted in its defined chirality and structural simplicity, which provide a versatile and well-defined starting point for custom catalyst design and chiral pool synthesis .

Why Generic Substitution of (5R)-5-methylimidazolidin-4-one in Asymmetric Synthesis is Not Recommended


Substituting (5R)-5-methylimidazolidin-4-one with an achiral analog or its enantiomer ((5S)-5-methylimidazolidin-4-one) is not a viable option for applications requiring stereocontrol. The compound's utility as a chiral catalyst or precursor is intrinsically linked to its specific (5R) stereochemistry, which dictates the spatial environment for substrate approach and activation . Interchanging with the opposite enantiomer would lead to the formation of the opposite product enantiomer, completely altering a synthetic pathway's outcome. Similarly, replacing it with a non-chiral or differently substituted imidazolidinone would ablate its stereodiscriminating ability, negating its core function in enantioselective transformations . The quantitative evidence below underscores this point, demonstrating that the (5R)-configuration is not a generic property but a precise structural requirement for achieving specific outcomes in catalysis and synthesis.

Quantitative Differentiation of (5R)-5-methylimidazolidin-4-one Against Key Analogs


Comparative Reactivity: Imidazolidinone Enamines as Weaker Nucleophiles than Hayashi-Jørgensen Catalysts

Enamines derived from imidazolidinone catalysts are shown to be extraordinarily weak nucleophiles compared to those from the Hayashi–Jørgensen catalyst system. This finding provides a mechanistic basis for the distinct reactivity profile of imidazolidinone-based catalysts, including (5R)-5-methylimidazolidin-4-one [1].

Organocatalysis Enamine Activation Nucleophilicity

Impact on Synthetic Yield: A Reported Increase from 21% to 93% in Enantioselective Epoxidation

A case study on enantioselective epoxidation reactions demonstrated that the use of (5R)-5-methylimidazolidin-4-one significantly improved reaction outcomes. When employing different oxidants, the yield was reported to increase dramatically from 21% to 93%, showcasing the compound's effectiveness as an organocatalyst .

Enantioselective Epoxidation Organocatalysis Synthetic Efficiency

Enantioselectivity in Henry Reactions: Imidazolidin-4-one Copper Complexes Achieve up to 97% ee

Research on chiral imidazolidin-4-one ligands for copper-catalyzed asymmetric Henry reactions demonstrates high levels of enantioselectivity. The cis-configured ligands afforded the major product enantiomer with up to 97% ee, while trans-configured ligands led to the opposite enantiomer with up to 96% ee [1].

Asymmetric Henry Reaction Copper(II) Complexes Chiral Ligands

Optimal Research and Industrial Applications for (5R)-5-methylimidazolidin-4-one


Asymmetric Organocatalysis: Core Scaffold for Custom Catalyst Development

(5R)-5-methylimidazolidin-4-one serves as an ideal starting point for the design and synthesis of novel chiral organocatalysts, particularly for reactions proceeding via iminium ion or enamine intermediates. Its lower nucleophilicity, a class-level trait of imidazolidinone enamines, can be exploited for transformations requiring high chemo- or stereoselectivity [1]. Researchers can leverage its defined (5R) stereochemistry to build upon a scaffold with a known, quantifiable bias in reactivity, accelerating catalyst optimization and reducing screening efforts.

Chiral Building Block for Pharmaceutical Intermediates

This compound is a valuable chiral building block for the construction of complex pharmaceutical intermediates. Its utility is demonstrated by its application in enantioselective epoxidation reactions, where it was reported to increase yields from 21% to 93% . Such a dramatic improvement in synthetic efficiency directly translates to more cost-effective and scalable routes for producing high-value chiral molecules, making it a key material for medicinal chemistry and process development groups.

Precursor for MacMillan-Type Imidazolidinone Catalysts

As a simple, chiral imidazolidinone, (5R)-5-methylimidazolidin-4-one is a fundamental precursor for synthesizing the more structurally complex and widely used MacMillan catalysts. A general method for preparing these catalysts uses α-amino amides and carbonyl compounds, a synthetic route to which this compound is directly relevant [2]. Procuring this defined chiral intermediate ensures the correct stereochemical outcome in the final catalyst, a critical requirement for their reliable performance in industrial asymmetric transformations like Diels-Alder cycloadditions and Friedel-Crafts alkylations.

Ligand Synthesis for Metal-Catalyzed Asymmetric Reactions

The imidazolidin-4-one core is an effective motif for constructing chiral ligands in transition-metal catalysis. Studies on copper(II) complexes of imidazolidin-4-one derivatives have achieved enantioselectivities of up to 97% ee in asymmetric Henry reactions [3]. This demonstrates that (5R)-5-methylimidazolidin-4-one is not merely an organocatalyst but also a versatile synthon for creating new, highly selective ligands, expanding its utility beyond amine catalysis to encompass a broader range of asymmetric methodologies crucial in modern synthesis.

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